5-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide
Description
This compound is a synthetic small molecule characterized by a bicyclic azabicyclo[3.2.1]octane core modified with a methylsulfonyl group at the 8-position and a pyrazine-2-carboxamide moiety at the 3-position. Its stereochemistry (e.g., 1R,3R,5S configuration in related analogs) is critical for bioactivity, as seen in structurally similar compounds .
Properties
IUPAC Name |
5-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-9-7-16-13(8-15-9)14(19)17-10-5-11-3-4-12(6-10)18(11)22(2,20)21/h7-8,10-12H,3-6H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBIIVPDCNRYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features, including a bicyclic framework and various functional groups, suggest diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 324.4 g/mol. The compound features a pyrazine ring, a carboxamide group, and a bicyclic structure known as 8-azabicyclo[3.2.1]octane, which is substituted with a methylsulfonyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
The biological activity of this compound may involve interactions with specific receptors or enzymes in biological systems. The sulfonamide and amide functionalities are particularly relevant for binding interactions, potentially modulating enzyme activity or receptor signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study exploring the anticancer potential of related compounds, modifications to the bicyclic structure were found to significantly enhance cytotoxicity against various cancer cell lines. This suggests that further structural optimization of this compound could yield more potent anticancer agents.
Case Study: Neuropharmacological Properties
Research into structurally similar compounds has indicated that modifications can lead to selective binding to kappa opioid receptors. This opens avenues for investigating the neuropharmacological effects of this compound in pain management and mood disorders.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as a NOP receptor agonist (previously known as ORL-1 receptor agonist). This receptor is implicated in various physiological processes, including pain modulation, anxiety, and cough reflex suppression.
Case Study: Pain Management
Research indicates that compounds similar to 5-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide may be effective in managing chronic pain conditions. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of NOP receptor agonists in reducing pain responses in animal models, suggesting that this compound could be developed for therapeutic use in pain management .
Neuropharmacology
Given its structural properties, this compound may interact with neurotransmitter systems, particularly those involved in mood regulation and anxiety disorders.
Case Study: Anxiety Disorders
A study exploring the effects of NOP receptor agonists found that they exhibit anxiolytic-like effects in rodent models, indicating their potential utility in treating anxiety disorders . The unique structure of this compound may enhance its selectivity and efficacy compared to other compounds.
Synthesis and Development
The synthesis of this compound involves multi-step chemical reactions starting from simpler precursors, often utilizing tropinone derivatives as intermediates. The development process focuses on optimizing yield and purity while minimizing the use of hazardous reagents .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Reaction of an amine with a suitable carbonyl compound |
| Step 2 | Formation of the azabicyclo framework |
| Step 3 | Introduction of the methylsulfonyl group |
Comparison with Similar Compounds
Structural Comparison
The compound shares a common 8-azabicyclo[3.2.1]octane scaffold with several derivatives, but key substituents differentiate its pharmacological and physicochemical properties:
Key Observations :
- The target compound’s methylsulfonyl group at the 8-position distinguishes it from methyl-substituted analogs (e.g., compounds), likely improving metabolic resistance compared to methyl esters .
- Compared to quinoline-based analogs (), the pyrazine carboxamide may offer distinct electronic profiles, affecting solubility and target selectivity .
Pharmacological and Physicochemical Comparison
Key Findings :
- The target compound’s methylsulfonyl group confers superior metabolic stability over ester-containing analogs (), aligning with trends in sulfonamide vs. ester hydrolysis rates .
- Pyrazine’s nitrogen-rich structure may enhance solubility relative to phenylacrylate esters but reduce it compared to quinoline derivatives, impacting bioavailability .
- While compounds exhibit potent 5-HT4 receptor binding, the target’s pyrazine moiety may shift selectivity toward other targets (e.g., kinases or adenosine receptors) .
Q & A
Q. What are the critical synthetic steps and optimization strategies for synthesizing 5-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step routes prioritizing regioselectivity and stereochemical control. Key steps include:
- Bicyclic Core Formation : Construction of the 8-azabicyclo[3.2.1]octane framework via [3+2] cycloaddition or ring-closing metathesis, often requiring chiral catalysts to enforce stereochemistry (e.g., (1R,5S) configuration) .
- Sulfonylation : Introduction of the methylsulfonyl group at the 8-position using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Amide Coupling : Reaction of the bicyclic amine with 5-methylpyrazine-2-carboxylic acid using coupling agents like EDCI/HOBt or HATU in DMF or DCM .
- Optimization : Parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature (-10°C to room temperature for sensitive steps), and reaction time (monitored via TLC/HPLC) are critical for yield and purity .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR confirm regiochemistry and stereochemistry. Key signals include:
- Methylsulfonyl group: Singlet at ~3.2 ppm (¹H), 40-45 ppm (¹³C).
- Pyrazine protons: Doublets at ~8.5-9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₁₆H₂₁N₅O₃S) .
- X-ray Crystallography : Resolves absolute stereochemistry of the bicyclic core .
Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?
- Methodological Answer :
- In Vitro Binding Assays : Screen against target receptors (e.g., GPCRs, kinases) using fluorescence polarization or SPR to determine Kd/IC₅₀ values .
- Cytotoxicity Profiling : Use MTT assays in HEK293 or HepG2 cells to establish selectivity indices .
- Metabolic Stability : Evaluate microsomal half-life (human/rat liver microsomes) to prioritize lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing off-target effects?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the bicyclic core (e.g., replacing methylsulfonyl with sulfonamides) to probe steric/electronic effects .
- Pyrazine Isosteres : Replace pyrazine with pyridine or pyridazine to modulate π-π stacking and hydrogen bonding .
- Computational Docking : Use Schrödinger Glide or AutoDock Vina to predict binding poses and guide synthetic priorities .
- Selectivity Panels : Test against related targets (e.g., kinase family isoforms) to identify off-target liabilities early .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue exposure (LC-MS/MS) to confirm adequate bioavailability. Low exposure may explain efficacy gaps despite high in vitro potency .
- Metabolite Identification : Use hepatocyte incubations + HRMS to detect inactive/active metabolites influencing in vivo outcomes .
- Tissue Distribution Studies : Autoradiography or whole-body PET imaging quantifies target engagement in relevant organs .
Q. How can reaction scalability challenges be addressed during process chemistry development?
- Methodological Answer :
- Continuous Flow Synthesis : Mitigate exothermic risks in sulfonylation/amide coupling steps via microreactors with precise temperature control .
- Catalyst Recycling : Immobilize chiral catalysts (e.g., on silica) to reduce costs in asymmetric bicyclic core synthesis .
- Byproduct Minimization : Use DoE (Design of Experiments) to optimize solvent (e.g., switching from DMF to MeCN) and stoichiometry for telescoped steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
